Ethyl 6,6-dimethylhepta-2,4-dienoate
Description
Properties
CAS No. |
21016-49-9 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 6,6-dimethylhepta-2,4-dienoate |
InChI |
InChI=1S/C11H18O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
CLIIUFXQWRZNDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Structural Features | Functional Groups |
|---|---|---|---|
| Ethyl 6,6-dimethylhepta-2,4-dienoate | C₁₁H₁₆O₂ | Conjugated dienes, C6 dimethyl branching | Ester, conjugated dienes |
| Ethyl deca-2,4-dienoate | C₁₂H₂₀O₂ | Linear 10-carbon chain, conjugated dienes | Ester, conjugated dienes |
| Hexa-2,4-dienoic acid | C₆H₈O₂ | Conjugated dienes, carboxylic acid terminus | Carboxylic acid, conjugated dienes |
Notes:
- Ethyl deca-2,4-dienoate (pear flavor compound) shares the ester and diene functionalities but lacks branching, resulting in higher volatility and a distinct flavor profile compared to the dimethyl-substituted target compound .
- Hexa-2,4-dienoic acid replaces the ester with a carboxylic acid, increasing polarity and reducing volatility.
Physical and Chemical Properties
| Property | This compound (Predicted) | Ethyl deca-2,4-dienoate | Hexa-2,4-dienoic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 180.24 | 196.29 | 128.13 |
| Boiling Point (°C) | ~220–240 (estimated) | 235–245 (literature) | 245–250 (decomposes) |
| Solubility | Low in water; soluble in organic solvents | Low in water; high in ethanol | Moderate in polar solvents |
| Reactivity | Steric hindrance at C6; Diels-Alder active | High diene reactivity | Acid-catalyzed reactions |
Key Findings :
- Branching Effects: The 6,6-dimethyl groups in the target compound likely reduce crystallinity and increase thermal stability compared to linear analogs like ethyl deca-2,4-dienoate. This branching may also hinder nucleophilic attacks at the β-carbon due to steric effects.
- Volatility: Ethyl deca-2,4-dienoate’s linear structure enhances volatility, making it suitable for flavor applications, whereas the dimethyl-substituted compound may have a muted odor profile .
- Acid vs. Ester: Hexa-2,4-dienoic acid’s carboxylic acid group increases hydrogen-bonding capacity, raising its boiling point and solubility in polar media compared to esters .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 6,6-dimethylhepta-2,4-dienoate, and what catalysts or conditions optimize yield?
- Methodological Answer : The synthesis of conjugated dienoates like this compound typically involves esterification of the corresponding dienoic acid with ethanol under acid catalysis (e.g., sulfuric acid). For improved regioselectivity and yield, immobilized catalysts (e.g., lipase enzymes) or continuous flow reactors can reduce side reactions and enhance scalability . Optimization often requires temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation of the conjugated diene system.
Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The conjugated diene system (2,4-diene) will show characteristic coupling patterns (e.g., vicinal coupling constants J = 10–15 Hz for trans double bonds). Methyl groups at C6 will appear as singlets (~δ 1.2–1.4 ppm), while the ethoxy group’s CH₂ and CH₃ resonate at δ 4.1–4.3 and δ 1.2–1.4 ppm, respectively .
- IR : Stretching frequencies for ester carbonyl (C=O, ~1740 cm⁻¹) and conjugated dienes (C=C, ~1650 cm⁻¹) are key identifiers .
Q. What chromatographic techniques are effective for purifying this compound?
- Methodological Answer : Reverse-phase HPLC with acetonitrile/water gradients (e.g., 70:30 to 95:5 v/v) effectively separates impurities. Preparative GC-MS is suitable for isolating stereoisomers, leveraging the compound’s volatility and conjugated system’s stability. Ensure inert column conditions to prevent degradation .
Advanced Research Questions
Q. How does steric hindrance from the 6,6-dimethyl groups influence the compound’s reactivity in cycloaddition reactions?
- Methodological Answer : The 6,6-dimethyl groups create steric bulk, potentially slowing Diels-Alder reactions by hindering diene-dienophile alignment. Computational modeling (e.g., DFT calculations) can predict transition-state geometries and activation energies. Experimental validation involves kinetic studies under varied temperatures and pressures to assess rate constants .
Q. What strategies resolve contradictions between X-ray crystallography and NMR data for this compound’s conformation?
- Methodological Answer : Discrepancies may arise from dynamic equilibria in solution (e.g., rotational isomers) versus static solid-state structures. Use variable-temperature NMR to detect conformational exchanges. Compare crystallographic data (e.g., bond lengths, angles) with DFT-optimized geometries to identify dominant conformers .
Q. How can this compound’s bioactivity be evaluated in ecological or pharmacological contexts?
- Methodological Answer :
- Electroantennography (EAG) : Test insect olfactory receptor responses (e.g., moths) to assess kairomonal activity.
- In vitro assays : Screen for enzyme inhibition (e.g., lipoxygenase) using UV-Vis kinetics. Dose-response curves (IC₅₀) quantify potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
